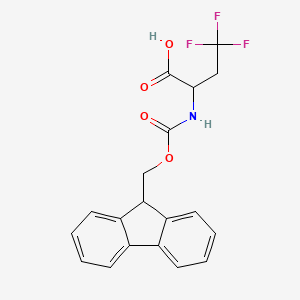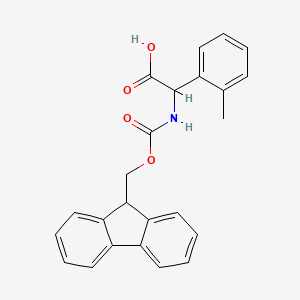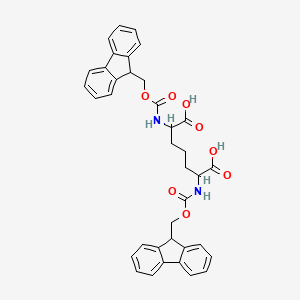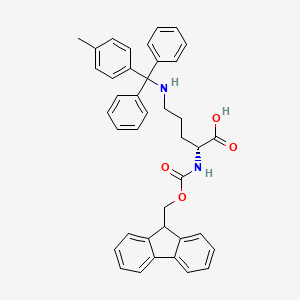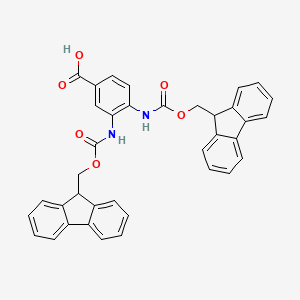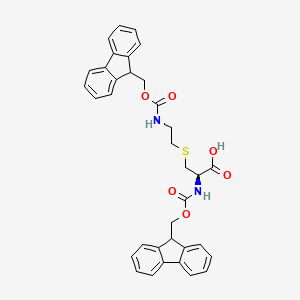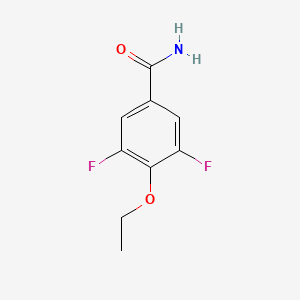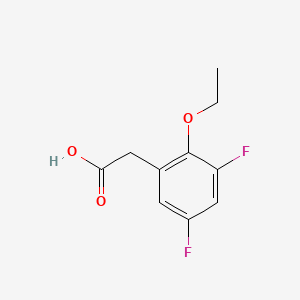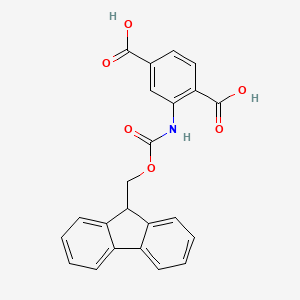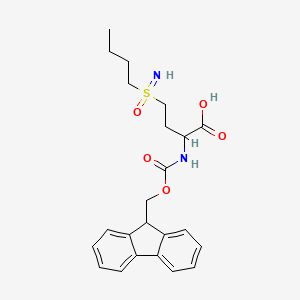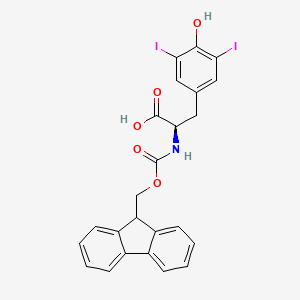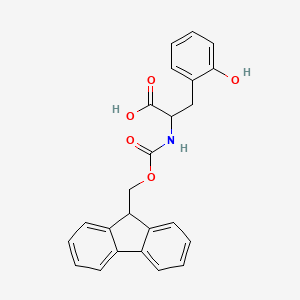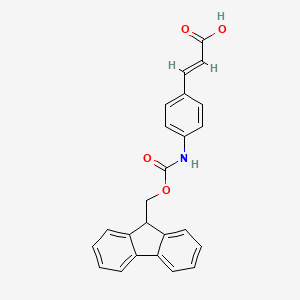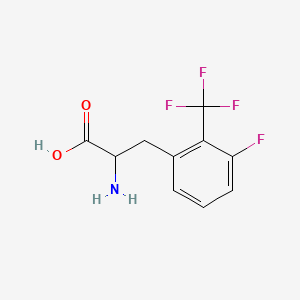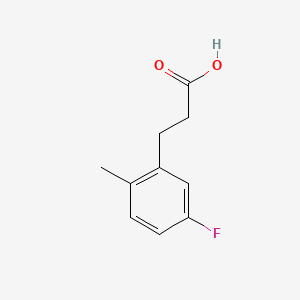
3-(5-Fluoro-2-methylphenyl)propanoic acid
Vue d'ensemble
Description
“3-(5-Fluoro-2-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “3-(5-Fluoro-2-methylphenyl)propanoic acid” is 1S/C10H11FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“3-(5-Fluoro-2-methylphenyl)propanoic acid” is a solid substance . It should be stored at room temperature . and 98% .Applications De Recherche Scientifique
1. Use as a Chiral Building Block
- Application Summary : “3-(5-Fluoro-2-methylphenyl)propanoic acid” is used as a chiral building block in the synthesis of (2 S )-2-benzyloxymethyl-3- (2-fluoro-4-methylphenyl)propionic acid and other similar compounds .
- Methods of Application : The synthesis is achieved by TiCl4 mediated alkylation of the corresponding (4 R )-4-benzyl-3- [3- (2-fluoro-4-methoxyphenyl-, 2-fluoro-4-methylphenyl-, 2,4- dimethylphenyl-)propionyl]-2-oxazolidinones, followed by hydrolysis of the chiral auxiliary .
- Results or Outcomes : The stereochemistry of the alkylation reaction was confirmed by an X-ray crystal structure of (4 R )-4-benzyl-3- [ (2 S )-2-benzyloxymethyl-3- (2-fluoro-4-methylphenyl)propionyl]-2-oxazolidinone .
2. Use in Structural Analysis
- Application Summary : “3-(5-Fluoro-2-methylphenyl)propanoic acid” is used in the structural analysis of 3,5-bistrifluoromethylhydrocinnamic acid .
- Methods of Application : The crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid was determined and described. The structure was subject to the Hirshfeld surface-analysis and CE-B3LYP interaction-energies calculations .
- Results or Outcomes : The title compound crystallises in the monoclinic P 2 1 /c space group with one molecule in the asymmetric unit. The propanoic acid side chain of the studied molecule has a bent conformation .
3. Use as a Carboxylic Acid Building Block
- Application Summary : “3-(5-Fluoro-2-methylphenyl)propanoic acid” is used as a carboxylic acid building block .
- Methods of Application : It participates in the synthesis of 2-methyl-3-phenylpropanol .
- Results or Outcomes : The synthesis of 2-methyl-3-phenylpropanol is achieved using “3-(5-Fluoro-2-methylphenyl)propanoic acid” as a building block .
4. Use in the Synthesis of Antibiotics
- Application Summary : “3-(5-Fluoro-2-methylphenyl)propanoic acid” is used in the synthesis of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .
- Methods of Application : The reaction of pinonic acid with bromine in water affords 2-(4-methylphenyl)propanoic acid .
- Results or Outcomes : The synthesis of azalomycin-B is achieved using “3-(5-Fluoro-2-methylphenyl)propanoic acid” as a building block .
5. Use in the Synthesis of Impurities
- Application Summary : “3-(5-Fluoro-2-methylphenyl)propanoic acid” is used in the synthesis of impurities .
- Methods of Application : It is used in the synthesis of impurities for backordered products .
- Results or Outcomes : The synthesis of impurities is achieved using “3-(5-Fluoro-2-methylphenyl)propanoic acid” as a building block .
6. Use in the Synthesis of Fluorinated Compounds
- Application Summary : “3-(5-Fluoro-2-methylphenyl)propanoic acid” is used in the synthesis of fluorinated compounds .
- Methods of Application : The synthesis is achieved by reacting “3-(5-Fluoro-2-methylphenyl)propanoic acid” with other reagents under specific conditions .
- Results or Outcomes : The synthesis results in the formation of fluorinated compounds, which have various applications in the field of medicinal chemistry .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-(5-fluoro-2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEHAOQFWXEWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-2-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



